molecular formula C20H16N2O2S B245042 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No. B245042
M. Wt: 348.4 g/mol
InChI Key: XOYVFUPVQQFKKP-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide, also known as BPT, is a synthetic chemical compound with potential applications in scientific research. BPT belongs to the class of benzoxazole derivatives and has been shown to exhibit various biological activities, including anti-inflammatory and anti-tumor effects.

Scientific Research Applications

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to exhibit various biological activities, making it a potential candidate for scientific research. One of the most studied applications of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is its anti-inflammatory activity. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in both in vitro and in vivo models. This anti-inflammatory activity makes N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In addition to its anti-inflammatory activity, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to exhibit anti-tumor effects. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This anti-tumor activity makes N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide a potential candidate for the development of anti-cancer drugs.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but several studies have suggested that N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide exerts its biological activities through the inhibition of various signaling pathways. For example, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments is its high purity. The synthesis method of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide yields high purity N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide, which is important for accurate and reproducible experimental results. Another advantage of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is its potential for multiple applications in scientific research, including anti-inflammatory and anti-tumor studies.
One of the limitations of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is soluble in organic solvents, such as dimethyl sulfoxide (DMSO), but its solubility in water is limited. This limited solubility can make it challenging to use N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide in certain experimental setups.

Future Directions

There are several future directions for the scientific research of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide. One potential direction is the development of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide-based anti-inflammatory drugs. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
Another potential direction is the development of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide-based anti-cancer drugs. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to exhibit anti-tumor effects in various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
In addition, further studies are needed to fully understand the mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide involves the condensation of 5-methyl-2-aminobenzoxazole and 2-methyl-5-(thiophen-2-yl)benzoic acid chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide. This synthesis method has been reported in several research articles and has been shown to yield high purity N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide.

properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16N2O2S/c1-12-5-8-17-16(10-12)22-20(24-17)14-7-6-13(2)15(11-14)21-19(23)18-4-3-9-25-18/h3-11H,1-2H3,(H,21,23)

InChI Key

XOYVFUPVQQFKKP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CS4

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CS4

Origin of Product

United States

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